molecular formula C12H15Cl2NO B1655597 2,2-dichloro-N-(2,6-diethylphenyl)acetamide CAS No. 39106-12-2

2,2-dichloro-N-(2,6-diethylphenyl)acetamide

Cat. No.: B1655597
CAS No.: 39106-12-2
M. Wt: 260.16 g/mol
InChI Key: UWSSKYADLNGQSY-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(2,6-diethylphenyl)acetamide (CDEPA) is a chloroacetamide derivative with dual significance in agrochemical and biomedical research. Structurally, it features a 2,6-diethyl-substituted phenyl ring attached to a dichloroacetamide group. CDEPA is a critical metabolite of pre-emergent herbicides such as alachlor and butachlor, formed via N-dealkylation during their biodegradation . Beyond its role in herbicide metabolism, CDEPA exhibits antimicrobial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.45 µM, outperforming analogs like 2-phenylacetamide (MIC: 0.43 µM) .

Properties

IUPAC Name

2,2-dichloro-N-(2,6-diethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-3-8-6-5-7-9(4-2)10(8)15-12(16)11(13)14/h5-7,11H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSSKYADLNGQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369396
Record name Acetamide, 2,2-dichloro-N-(2,6-diethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39106-12-2
Record name 2,2-Dichloro-N-(2,6-diethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39106-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2-dichloro-N-(2,6-diethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

    Step 1: Dissolve 2,6-diethylphenylamine in an organic solvent like dichloromethane.

    Step 2: Add chloroacetyl chloride dropwise to the solution while maintaining the temperature below 10°C.

    Step 3: Stir the reaction mixture for several hours at room temperature.

    Step 4: Quench the reaction with water and extract the product using an organic solvent.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide involves similar steps but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-dichloro-N-(2,6-diethylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2,2-dichloro-N-(2,6-diethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Analogues

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
  • Substituents : Methyl groups at the 2,6-positions of the phenyl ring (vs. ethyl in CDEPA).
  • Molecular Weight : 232.104 g/mol (vs. 256.15 g/mol for CDEPA) .
  • Crystallographic studies reveal similar hydrogen-bonding patterns but distinct dihedral angles between aromatic rings and acetamide groups, influencing solid-state packing .
2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide
  • Substituents : Chlorine atoms at the 2,5-positions of the phenyl ring.
  • Key Differences :
    • Electron-withdrawing chlorine substituents increase electrophilicity, altering metabolic pathways.
    • Syn conformation of the N–H bond relative to the 2-chloro group facilitates intermolecular hydrogen bonding, forming crystalline chains .
2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide
  • Substituents : Nitro and dichloro groups on the phenyl ring.
  • Molecular Weight : 283.50 g/mol .
  • Key Differences :
    • Nitro group enhances oxidative stability but may increase environmental persistence.
    • Synthesis yield: 82%, highlighting efficient preparation compared to CDEPA derivatives .

Functional Analogues: Chloroacetamide Herbicides

CDEPA is a common metabolite of several herbicides (Table 1):

Compound Substituents (R1, R2) Molecular Weight (g/mol) Metabolic Pathway Carcinogenicity Target (Rodents)
Alachlor R1: Methoxymethyl, R2: 2,6-diethyl 269.77 N-dealkylation → CDEPA → 2,6-diethylaniline Nasal turbinates
Butachlor R1: Butoxymethyl, R2: 2,6-diethyl 311.86 N-dealkylation → CDEPA → 2,6-diethylaniline Stomach
Acetochlor R1: Ethoxymethyl, R2: 2-ethyl-6-methyl 269.77 Metabolized to CMEPA → 2-methyl-6-ethylaniline Nasal turbinates

Key Observations :

  • Metabolism : CDEPA is a shared intermediate in alachlor and butachlor degradation, whereas acetochlor forms 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) .
  • Toxicity: CDEPA’s downstream metabolite, 2,6-diethylaniline, undergoes para-hydroxylation to form carcinogenic dialkylbenzoquinone imines in rats. Human liver microsomes metabolize CDEPA to 2,6-diethylaniline at 0.841 nmol/min/mg, slower than in rats (0.350 nmol/min/mg) .

Antimicrobial and Toxicological Profiles

Antimicrobial Activity
  • CDEPA : MIC = 0.45 µM against M. tuberculosis .
  • 2-Phenylacetamide : MIC = 0.43 µM, but mutagenic at >500 µM vs. CDEPA’s mutagenicity only at higher concentrations .
Toxicological Clustering

    Biological Activity

    2,2-Dichloro-N-(2,6-diethylphenyl)acetamide is a compound of significant interest in pharmacology and toxicology due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

    • Molecular Formula : C12H14Cl2N
    • Molecular Weight : 232.15 g/mol
    • CAS Number : 39084-88-3

    The primary biological activity of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide involves its interaction with various enzymes and cellular pathways:

    • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it interacts with aldehyde dehydrogenase, which plays a role in the metabolism of aldehydes.
    • Cell Signaling Modulation : It affects cell signaling pathways that regulate inflammatory responses, influencing gene expression related to inflammation.
    • Toxicity Profile : The compound exhibits an acute oral LD50 for rats ranging from 1600 to 2000 mg/kg and an acute percutaneous LD50 greater than 3170 mg/kg, indicating a moderate toxicity level.

    Biological Activity Overview

    The biological activities of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide can be summarized as follows:

    Biological Activity Description
    Anti-inflammatory Effects Modulates inflammatory pathways and reduces inflammation markers in cells.
    Cytotoxicity Exhibits cytotoxic effects at high concentrations, leading to cell death.
    Metabolic Interactions Involved in various metabolic pathways through interactions with cytochrome P450 enzymes.

    Case Studies

    Several studies have investigated the biological effects of this compound:

    • Study on Inflammatory Response :
      • A study demonstrated that low doses of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide significantly reduced the expression of pro-inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
    • Toxicological Assessment :
      • Research conducted on animal models indicated that exposure to high doses led to liver damage and altered enzyme levels associated with liver function. This highlights the importance of dosage in determining its safety profile.
    • Metabolic Pathway Analysis :
      • A detailed analysis revealed that the compound undergoes metabolic transformations mediated by cytochrome P450 enzymes, resulting in various metabolites that may exhibit distinct biological activities or toxic effects .

    Pharmacokinetics

    The pharmacokinetic profile of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide includes:

    • Absorption : Rapidly absorbed following oral administration.
    • Distribution : Distributed throughout body tissues with a preference for lipid-rich environments.
    • Metabolism : Primarily metabolized by liver enzymes (cytochrome P450).
    • Excretion : Excreted mainly via urine as conjugated metabolites.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2,2-dichloro-N-(2,6-diethylphenyl)acetamide
    Reactant of Route 2
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    2,2-dichloro-N-(2,6-diethylphenyl)acetamide

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